2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate
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Overview
Description
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is a triacylglycerol that contains stearic acid at the sn-1 position, oleic acid at the sn-2 position, and linoleic acid at the sn-3 position . This compound is found in various natural oils, including peanut and soybean oils, as well as ostrich and emu oils . It is a significant component in lipid biochemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid, oleic acid, and linoleic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol involves the use of high-purity fatty acids and glycerol. The process is optimized for large-scale production, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, often used in biodiesel production.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Methanol or ethanol is commonly used in the presence of a base catalyst like sodium methoxide.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Stearic acid, oleic acid, linoleic acid, and glycerol.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
Scientific Research Applications
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a substrate in lipid biochemistry studies and for the synthesis of complex lipids.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics, food products, and biodiesel.
Mechanism of Action
The mechanism of action of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids, which are then involved in various biochemical processes. The compound also participates in signaling pathways by acting as a precursor for bioactive lipids .
Comparison with Similar Compounds
Similar Compounds
1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains the same fatty acids but in different positions.
1-Stearoyl-2-linoleoyl-3-oleoyl-rac-glycerol: Another positional isomer with similar fatty acids.
Uniqueness
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which influences its physical and chemical properties. This positional specificity affects its behavior in biological systems and its applications in various fields .
Properties
Molecular Formula |
C57H104O6 |
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Molecular Weight |
885.4 g/mol |
IUPAC Name |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3/b19-16+,28-25+,30-27+ |
InChI Key |
CNGSOZKJBWHOEG-XFUXWNSJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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